5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a pyrimidine ring and a bicyclo[2.2.1]heptane scaffold, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method is the Diels-Alder reaction, which is used to construct the bicyclic core. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The pyrimidine ring can be introduced through nucleophilic substitution reactions involving fluorinated pyridines .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The bicyclic structure may also enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Camphor: Contains a similar bicyclic structure but lacks the pyrimidine ring.
Sordarins: Natural products with a bicyclic core, used as antifungal agents.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a fluoropyrimidine ring and a bicyclic scaffold. This structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(6-ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c1-2-9-10(12)11(14-6-13-9)15-4-8-3-7(15)5-16-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOKXKPGZHYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CC2CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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